Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt
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Overview
Description
Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt is an organic compound with the molecular formula C13H13N3O3S. This compound is a derivative of benzenesulfonic acid, where the sulfonic acid group is substituted with an azo group linked to a 4-amino-3-methylphenyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt typically involves the diazotization of 4-amino-3-methylaniline followed by coupling with benzenesulfonic acid. The reaction conditions often include acidic environments to facilitate the diazotization process and maintain the stability of the azo compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as crystallization and filtration, is essential to obtain the monosodium salt form of the compound .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of corresponding amines.
Substitution: The sulfonic acid group can participate in substitution reactions, forming sulfonamides and sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like thionyl chloride and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amines.
Substitution: Sulfonamides and sulfonyl chlorides.
Scientific Research Applications
Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for various chemical compounds.
Biology: Employed in biochemical assays and as a staining agent for proteins and nucleic acids.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which can then interact with various biological molecules. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its use in different chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid, 4-amino-: Similar structure but lacks the azo group.
Benzenesulfonic acid, 4-methyl-: Contains a methyl group instead of the amino and azo groups.
Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monosodium salt: Similar structure with an additional methoxy group.
Uniqueness
Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both the amino and azo groups allows for versatile applications in various fields, making it a valuable compound for scientific research .
Properties
CAS No. |
68516-59-6 |
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Molecular Formula |
C13H12N3NaO3S |
Molecular Weight |
313.31 g/mol |
IUPAC Name |
sodium;3-[(4-amino-3-methylphenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C13H13N3O3S.Na/c1-9-7-11(5-6-13(9)14)16-15-10-3-2-4-12(8-10)20(17,18)19;/h2-8H,14H2,1H3,(H,17,18,19);/q;+1/p-1 |
InChI Key |
VLVWDCRLRGHEHJ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)[O-])N.[Na+] |
Origin of Product |
United States |
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